molecular formula C5H5F3 B039738 1,1,2-Trifluoropenta-1,3-diene CAS No. 123812-85-1

1,1,2-Trifluoropenta-1,3-diene

Cat. No.: B039738
CAS No.: 123812-85-1
M. Wt: 122.09 g/mol
InChI Key: GINRQJQYVSIGAP-UHFFFAOYSA-N
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Description

1,1,2-Trifluoropenta-1,3-diene is a fluorinated diene building block of significant interest in advanced organic synthesis and materials science. Its structure, featuring a conjugated diene system modified with electron-withdrawing trifluoromethyl groups, makes it a valuable precursor for developing novel fluorinated compounds. This compound is primarily used in stereoselective synthesis and the construction of complex molecular architectures, such as polysubstituted 1,3-dienes . The 1,3-diene motif is a fundamental scaffold found in many natural products and pharmacologically active molecules, and its fluorinated analogs are increasingly investigated to modulate the properties of lead compounds . The presence of fluorine atoms can profoundly influence a molecule's electronic characteristics, metabolic stability, and lipophilicity. Researchers utilize this compound in key synthetic transformations, including transition-metal-catalyzed cross-coupling reactions and multi-component assemblies . These methods allow for the efficient, one-pot creation of highly functionalized and complex 1,3-dienes, which are pivotal in medicinal chemistry for incorporating multiple bioactive units into a single scaffold . Furthermore, its application extends to the study of pericyclic reactions , such as [1,5]-H shifts, where the electron-withdrawing nature of the fluorine substituents provides a valuable probe for investigating reaction mechanisms and transition state energetics . Safety Note: This chemical is classified as a PFAS substance (Per- and Polyfluoroalkyl Substance) . Comprehensive hazard data for this specific compound is currently limited across multiple endpoints, including toxicity and ecotoxicity . Researchers should handle it with appropriate precautions and in accordance with all applicable environmental and safety regulations. **For Research Use Only (RUO). Not for human or veterinary diagnostic or therapeutic use.**

Properties

IUPAC Name

1,1,2-trifluoropenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3/c1-2-3-4(6)5(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINRQJQYVSIGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393916
Record name 1,1,2-trifluoropenta-1,3-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123812-85-1
Record name 1,1,2-trifluoropenta-1,3-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Reaction Mechanisms of 1,1,2 Trifluoropenta 1,3 Diene

Pericyclic Reactions: Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful tool for forming six-membered rings. The electronic nature of the diene and dienophile determines the facility of these reactions. nih.govbeilstein-journals.org The introduction of fluorine atoms into the diene component significantly alters its electronic properties and reactivity. rsc.org

Fluorinated dienes, such as 1,1,2-trifluoropenta-1,3-diene, are considered electron-poor due to the strong electron-withdrawing nature of fluorine atoms. This electronic characteristic governs their role in [4+2] cycloaddition reactions. nih.gov In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. mnstate.edu However, when the diene is substituted with electron-withdrawing groups, its reactivity in this classical setup is diminished. Instead, it becomes an ideal candidate for reactions with electron-rich dienophiles. nih.govbeilstein-journals.org

The application of fluorinated building blocks in Diels-Alder reactions is a key strategy for synthesizing fluorinated carbo- and heterocyclic compounds. nih.gov For instance, the reaction of β-fluoro-β-nitrostyrenes with cyclic 1,3-dienes has been investigated to produce a variety of monofluorinated norbornenes in high yields. nih.govbeilstein-journals.orgnih.gov While not directly involving this compound, these studies highlight the utility of fluorinated components in cycloadditions. The presence of fluorine can significantly influence the stereochemistry and stability of the resulting cycloadducts. rsc.org

The electron-deficient nature of this compound makes it a prime substrate for inverse electron demand Diels-Alder (IEDDA) reactions. wikipedia.org In this type of cycloaddition, the electronic roles are reversed compared to the classic Diels-Alder reaction: an electron-poor diene reacts with an electron-rich dienophile. nih.govunits.it The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. wikipedia.orgunits.it

The presence of electron-withdrawing groups, such as the three fluorine atoms in this compound, lowers the energy of the diene's LUMO, facilitating a more favorable orbital interaction with the HOMO of an electron-rich dienophile (e.g., vinyl ethers, enamines). wikipedia.org This leads to a rapid and often highly selective cycloaddition. rsc.org IEDDA reactions are noted for their efficiency and have become a valuable tool in various fields, including the synthesis of natural products and applications in chemical biology. rsc.orgsigmaaldrich.com

Table 1: Electronic Requirements for Diels-Alder Reactions

Reaction TypeDiene Electronic NatureDienophile Electronic NatureControlling Orbital Interaction
Normal Demand Electron-RichElectron-PoorHOMO (Diene) - LUMO (Dienophile)
Inverse Electron Demand Electron-PoorElectron-RichHOMO (Dienophile) - LUMO (Diene)

Sigmatropic Rearrangements in Fluorinated Pentadiene Systems

Sigmatropic rearrangements are concerted, uncatalyzed intramolecular reactions where a σ-bond migrates across a π-electron system. organicchemistrydata.orgox.ac.uk The beilstein-journals.orgacs.org-hydrogen shift in 1,3-pentadiene (B166810) systems is a well-studied example of this reaction class. chemtube3d.comlibretexts.org

The beilstein-journals.orgacs.org-hydrogen shift in a (3Z)-penta-1,3-diene framework proceeds suprafacially through a six-membered aromatic-like transition state. acs.orglibretexts.orgias.ac.in The electronic properties of substituents on the pentadiene system have a significant impact on the energetics of this rearrangement. acs.orgresearchgate.net

Computational studies on various substituted pentadienes provide insight into the effect of fluorine atoms. acs.orgresearchgate.net Electron-withdrawing substituents, such as fluorine, generally decrease the electron density of the π-system. This destabilizes the aromatic transition state, leading to a higher activation energy for the beilstein-journals.orgacs.org-hydrogen shift compared to the unsubstituted parent compound. acs.orgresearchgate.net

A detailed analysis of fluorinated pentadienes, such as (1E,3E)-1,3,5-trifluoropenta-1,3-diene and (1Z,3E)-1,3,5-trifluoropenta-1,3-diene, which are isomers of the title compound, supports this trend. The inductive and mesomeric effects of the fluorine substituents are crucial in determining the energetics of the transformation. acs.org In some highly fluorinated systems, the preference for the typically disallowed antarafacial pathway has been noted, driven by the aromaticity of the resulting Möbius transition state. ias.ac.inresearchgate.net

Table 2: Calculated Activation Energies for beilstein-journals.orgacs.org-H Shifts in Substituted Pentadienes

CompoundSubstituent EffectActivation Energy (kcal/mol)Reference
(3Z)-Penta-1,3-dieneUnsubstitutedBaseline acs.orgresearchgate.net
(3Z)-3-Fluoropenta-1,3-dieneElectron-WithdrawingIncreased acs.orgresearchgate.net
(3Z)-2,4-Difluoropenta-1,3-dieneElectron-WithdrawingIncreased acs.orgresearchgate.net
(3Z)-3-Methoxypenta-1,3-dieneElectron-DonatingDecreased acs.org

Note: Specific values are dependent on the computational method used. The table illustrates the general trend.

Addition Reactions to the Conjugated Diene System

Conjugated dienes undergo addition reactions where reagents add across the π-system. pharmaguideline.com These reactions can proceed via electrophilic, nucleophilic, or radical mechanisms. The fluorination pattern of this compound introduces significant electronic bias, directing the regiochemical outcome of these additions.

Nucleophilic Addition: Conversely, the electron-deficient nature of the this compound system makes it highly susceptible to nucleophilic attack. vulcanchem.comwikipedia.org Nucleophiles will preferentially attack the π-system at positions that can best accommodate the negative charge, often leading to addition-elimination (SNV) or conjugate addition products. The C1 and C3 positions are likely sites for nucleophilic attack, influenced by the strong inductive effects of the fluorine atoms. The attack of a nucleophile can create a resonance-stabilized carbanion, which is then protonated or undergoes further reaction. masterorganicchemistry.comunizin.org For example, a reaction might proceed by a nucleophile attacking the C3 position, with the resulting anionic charge delocalized onto the C1 position, where it is stabilized by the two attached fluorine atoms.

Metal-Catalyzed Difunctionalization of 1,3-Dienes

The metal-catalyzed difunctionalization of 1,3-dienes is a powerful method for the stereoselective construction of complex molecules, simultaneously forming two new bonds across the diene system. snnu.edu.cnacs.org Transition metals like palladium, nickel, and copper are frequently employed to catalyze these transformations. snnu.edu.cnacs.org In the context of fluorinated dienes such as this compound, the fluorine substituents are expected to significantly influence the electronic properties of the diene and, consequently, the regioselectivity and stereoselectivity of the reaction.

The regioselectivity of metal-catalyzed additions to 1,3-dienes is a critical aspect, with the possibility of 1,2- or 1,4-addition products. For unsymmetrical dienes, the site of initial attack and the subsequent functionalization are key considerations. In palladium-catalyzed difunctionalization reactions, the regioselectivity is often controlled by the nature of the ligands, the palladium precursor, and the substrates themselves. acs.org For a diene like this compound, the strong electron-withdrawing nature of the three fluorine atoms on the C1 and C2 positions would render the C1=C2 double bond electron-deficient. This electronic bias would likely direct the initial attack of a nucleophilic species to the C4-C5 part of the diene system in many catalytic cycles.

Stereoselectivity is also a hallmark of these reactions. For instance, palladium-catalyzed 1,4-aminosilylation of 1,3-dienes can proceed with high Z-selectivity. snnu.edu.cn The geometry of the starting diene can also have a profound impact on the stereochemical outcome of the product. snnu.edu.cn In reactions involving fluorinated substrates, the stereoelectronic effects of the fluorine atoms can play a crucial role in directing the stereochemistry.

Table 1: Examples of Regio- and Stereoselectivity in Metal-Catalyzed Diene Functionalization (Note: The following data is from reactions with analogous diene systems and is presented to illustrate general principles.)

Diene SubstrateCatalyst/ReagentsProduct TypeRegio/Stereo-selectivityReference
1,3-ButadienePd/Cu/O₂, Diphenylamine, Disilane1,4-AminosilylationHigh Z-selectivity snnu.edu.cn
Various 1,3-DienesNi-hydride, DTBM-SegPhos1,2-Hydroalkylation with KetonesExcellent regioselectivity (>99:1) for 1,2-addition snnu.edu.cn
1-Phenyl-1,3-butadienePd photoredox, Trifluoromethylarenes, C-nucleophilesDefluorinative Difunctionalization1,2-addition favored over 1,4-addition (2:1) chemrxiv.org

The mechanisms of metal-catalyzed difunctionalization of dienes often involve the formation of a π-allyl metal intermediate. For example, in palladium-catalyzed reactions, the cycle may be initiated by the oxidative addition of a reagent to a Pd(0) complex, followed by insertion of the diene to form a π-allyl-Pd(II) species. Subsequent nucleophilic attack on this intermediate leads to the final product and regenerates the Pd(0) catalyst. acs.org

In the case of photocatalytic systems, such as the palladium-photoredox-catalyzed defluorinative difunctionalization of trifluoromethylarenes with 1,3-dienes, a proposed mechanism involves the single electron transfer from an excited Pd(0) complex to the trifluoromethylarene. This generates a hybrid difluoromethyl Pd(I) radical intermediate which then undergoes radical addition to the diene, forming a π-allylpalladium complex. This complex can then be intercepted by a nucleophile to yield the difunctionalized product. chemrxiv.org The presence of fluorine atoms in this compound would modulate the stability of such intermediates, thereby influencing the reaction pathway and efficiency. For instance, the electron-withdrawing fluorine atoms could affect the rate of migratory insertion and reductive elimination steps. snnu.edu.cn

Radical Additions to Fluorinated Dienes

Radical additions to conjugated dienes provide an alternative and powerful route to functionalized alkenes. These reactions can be initiated by various means, including chemical initiators, photoredox catalysis, or electrochemical methods. mdpi.compharmaguideline.com The regiochemical outcome of radical addition to a conjugated diene is determined by the stability of the resulting resonance-stabilized allylic radical intermediate.

For this compound, the addition of a radical species (R•) could occur at either the C1 or C4 position. Addition at C4 would lead to a resonance-stabilized allylic radical with the unpaired electron distributed between C2 and C3. Given the presence of the electron-withdrawing trifluorovinyl group, the stability of the possible radical intermediates would be significantly altered compared to a non-fluorinated diene. The addition of an electrophilic radical would likely favor the less substituted C4 position, leading to a more stable allylic radical. Subsequent trapping of this radical would result in 1,2- and 1,4-addition products. pharmaguideline.commasterorganicchemistry.com

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radicals for addition to dienes. For instance, the iridium-catalyzed photocatalytic addition of tertiary carbon radicals to electron-deficient 1,3-dienes proceeds in good yields to form 1,6-addition products, constructing new quaternary carbon centers. nsf.gov

Table 2: Examples of Radical Addition Reactions to Dienes (Note: The following data is from reactions with analogous diene systems and is presented to illustrate general principles.)

Diene SubstrateRadical Source/InitiatorProduct TypeKey ObservationReference
1,3-ButadieneHBr, Peroxides1,4-Addition1,4-adduct is the major product under radical conditions. masterorganicchemistry.com
1,6-Enynyl amidesn-C₄F₉I, fac-Ir(ppy)₃, Blue LEDHaloperfluorinated N-heterocyclesRadical addition to C=C bond followed by 6-exo cyclization. mdpi.com
Electron-deficient 1,3-dienesTertiary alcohols, [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆, Blue LED1,6-AdditionForms new quaternary carbon centers. nsf.gov

Cyclization and Annulation Reactions Involving Fluorinated Dienes

Fluorinated dienes are valuable substrates in cyclization and annulation reactions for the synthesis of complex cyclic and heterocyclic structures. The presence of fluorine atoms can influence the reactivity and selectivity of these transformations, often leading to unique molecular architectures. jst.go.jpbeilstein-journals.org

Intramolecular radical cyclizations are a prominent class of reactions. For instance, a radical generated elsewhere in a molecule containing a diene moiety can add intramolecularly to one of the double bonds. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the specific substitution pattern of the substrate. mdpi.com In the context of a molecule containing the this compound unit, a tethered radical could initiate a cascade cyclization. For example, iron-catalyzed radical cascade 6-endo cyclization of dienes with carbazates has been used to synthesize fused nitrogen heterocyclic compounds. beilstein-journals.org

Annulation reactions, which involve the formation of a new ring onto an existing one, can also utilize fluorinated dienes. Diels-Alder reactions, a type of [4+2] cycloaddition, are a classic example. The electron-deficient nature of the C1=C2 double bond in this compound would make it a good dienophile in reactions with electron-rich dienes (an inverse-electron-demand Diels-Alder reaction), or it could act as the diene component with very reactive dienophiles. The stereochemistry of the resulting cyclohexene (B86901) derivative is highly controlled by the concerted nature of the reaction. researchgate.net

More complex cascade reactions involving cyclization have also been developed. For example, a visible-light-induced radical reaction of 1,6-enynyl amides with perfluoroalkyl iodides leads to the formation of fluorinated heterocycles through a sequence of radical addition and 6-exo cyclization. mdpi.com

Table 3: Examples of Cyclization and Annulation Reactions with Dienes (Note: The following data is from reactions with analogous diene systems and is presented to illustrate general principles.)

Reaction TypeSubstratesCatalyst/ConditionsProductKey ObservationReference
Radical Cyclization1,6-Dienes, CarbazatesFe(acac)₂, S₂O₈²⁻Fused N-heterocycles6-endo radical cyclization. beilstein-journals.org
[4+2] Cycloadditionβ-Fluoro-β-nitrostyrenes, Cyclopentadiene (B3395910)HeatMonofluorinated norbornenesDiels-Alder reaction with a fluorinated dienophile. researchgate.net
Cascade Annulation1,6-Enynyl amides, n-C₄F₉Ifac-Ir(ppy)₃, Blue LEDHaloperfluorinated N-heterocyclesRadical addition followed by cyclization. mdpi.com
Intramolecular CyclizationNitrogen-containing dienesHF-SbF₅ (superacid)Fluorinated piperidinesIntramolecular nucleophilic trapping of a dicationic intermediate. researchgate.net

Polymerization Chemistry of 1,1,2 Trifluoropenta 1,3 Diene

Homopolymerization Studies of Fluorinated Dienes

The homopolymerization of fluorinated dienes is a key method for synthesizing fluoropolymers with specialized properties. acs.org The presence of fluorine atoms on the diene backbone significantly influences the polymerization process and the characteristics of the resulting polymer.

Radical polymerization is a common method for polymerizing vinyl monomers, including fluorinated dienes. wikipedia.org The process occurs in three main stages: initiation, propagation, and termination. uvebtech.com

Initiation: The process begins with the generation of free radicals from an initiator molecule, which then add to a monomer unit to create an active center. wikipedia.org

Propagation: The newly formed radical adds successively to monomer units, rapidly growing the polymer chain. uvebtech.com The rate of propagation is proportional to both the monomer and the active radical concentrations. uvebtech.com

Termination: The growth of polymer chains is concluded by reactions such as combination or disproportionation between two radical chain ends. stanford.edu

The kinetics of free-radical polymerization are significantly affected by the structure of the fluorinated monomer. The rate of polymerization is dependent on the concentrations of the monomer and the initiator. uvebtech.com Chain transfer reactions, where the radical activity is transferred to another molecule (like a solvent or a chain transfer agent), can also occur and are crucial for controlling the molecular weight of the polymer. uomustansiriyah.edu.iq

Kinetic ParameterDescriptionMathematical Expression
Rate of Initiation (Rᵢ)The rate at which radical chains are formed. It depends on the initiator concentration ([I]) and the initiator dissociation rate constant (kₔ). 'f' is the initiator efficiency.Rᵢ = 2 * f * kₔ * [I]
Rate of Propagation (Rₚ)The rate of monomer consumption. It depends on the monomer concentration ([M]), the concentration of active radical chains ([M•]), and the propagation rate constant (kₚ).Rₚ = kₚ * [M] * [M•]
Rate of Termination (Rₜ)The rate at which radical chains are deactivated. It depends on the concentration of active radical chains and the termination rate constant (kₜ).Rₜ = 2 * kₜ * [M•]²
Overall Rate of PolymerizationUnder steady-state conditions (Rᵢ = Rₜ), the overall rate is proportional to the monomer concentration and the square root of the initiator concentration.Rₚ = kₚ * [M] * ( (f * kₔ * [I]) / kₜ )⁰·⁵

The polymerization of conjugated dienes can result in various microstructures, including 1,4-addition (leading to cis or trans configurations) and 1,2-addition (vinyl) units along the polymer chain. The distribution of these microstructures and the stereoregularity (the spatial arrangement of the side groups) significantly impact the physical properties of the resulting polymer. researchgate.net

For fluorinated polydienes, the specific placement of fluorine atoms on the monomer influences the regioselectivity and stereoselectivity of the polymerization. The analysis of the polymer's microstructure is commonly performed using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, which is highly sensitive to the local chemical environment of the fluorine atoms. researchgate.netacs.orgacs.org This technique can distinguish between different monomer linkages (e.g., head-to-tail vs. head-to-head) and different stereochemical arrangements (tacticity). acs.orgmdpi.com

MicrostructureDescriptionResulting Polymer Chain Feature
cis-1,4Addition across the 1 and 4 carbons of the diene, with the polymer chain substituents on the same side of the double bond.Flexible chain, often leading to elastomeric properties.
trans-1,4Addition across the 1 and 4 carbons, with substituents on opposite sides of the double bond.More ordered chain packing, can lead to higher crystallinity.
1,2-vinylAddition across one of the double bonds (carbons 1 and 2), leaving a pendant vinyl group.Creates side groups that can influence chain packing and properties.
3,4-additionFor substituted dienes like isoprene, addition across carbons 3 and 4.Creates a different type of side group.

Copolymerization of 1,1,2-Trifluoropenta-1,3-diene with Other Monomers

Copolymerization, the process of polymerizing two or more different monomers, is a versatile strategy to create materials with tailored properties that combine the characteristics of the constituent monomers. researchgate.net

The copolymerization of this compound with other fluoroolefins, such as vinylidene fluoride (B91410) (VDF) or hexafluoropropylene (HFP), can produce a range of fluorinated copolymers, from thermoplastics to elastomers. researchgate.netresearchgate.net The final properties of the copolymer depend on the proportion and distribution of each monomer in the polymer chains.

The relative reactivity of the two monomers is described by the monomer reactivity ratios, r₁ and r₂. youtube.com These ratios compare the rate constant of a propagating radical adding its own type of monomer to the rate constant of it adding the other monomer. copoldb.jp For example, in the emulsion copolymerization of VDF and HFP, the reactivity ratios were determined to be r(HFP) = 1.88 and r(VDF) = 0.86. scientific.net When both reactivity ratios are less than one, the copolymer tends to have an alternating structure. copoldb.jprsc.org

Monomer 1 (M₁)Monomer 2 (M₂)r₁ (k₁₁/k₁₂)r₂ (k₂₂/k₂₁)Copolymerization Behavior
Vinylidene Fluoride (VDF)tert-Butyl 2-trifluoromethylacrylate (MAF-TBE)0.03990.0356Alternating
Hexafluoropropylene (HFP)Vinylidene Fluoride (VDF)1.880.86Random/Blocky (statistical)

Introducing reactive functional groups into the polymer structure is crucial for applications that require cross-linking (curing) or post-polymerization modification. nih.gov This can be achieved by copolymerizing this compound with a small amount of a functional monomer.

For instance, fluorinated copolymers with carboxylic acid groups have been synthesized by copolymerizing vinylidene fluoride (VDF) with 2-(trifluoromethyl) acrylic acid (MAF). nih.gov These acid functionalities can then be used for further reactions, such as condensation with other molecules to attach specific side-groups. nih.gov The successful incorporation and subsequent reaction of these functional groups can be confirmed through spectroscopic methods like NMR and IR spectroscopy. nih.govsigmaaldrich.com

Advanced Polymerization Techniques for Fluorinated Diene Monomers

To overcome the limitations of conventional free-radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, advanced techniques known as reversible deactivation radical polymerization (RDRP) have been developed. researchgate.netmcgill.ca These methods allow for the synthesis of well-defined polymers with controlled architectures. researchgate.net

Key RDRP techniques applicable to fluorinated monomers include:

Iodine-Transfer Polymerization (ITP): This was one of the earliest successful controlled radical polymerization methods for fluoroalkenes and is used commercially. researchgate.net

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is a highly versatile method that uses a chain transfer agent (CTA) to mediate the polymerization, allowing for good control over the polymer structure. fluorine1.rumdpi.com It has been successfully applied to synthesize well-defined fluorinated block copolymers. fluorine1.ruacs.org

Atom Transfer Radical Polymerization (ATRP): While very effective for many monomers, ATRP has seen limited success with fluoroalkenes, likely due to the high strength of the carbon-fluorine bond. researchgate.netmcgill.ca

Nitroxide-Mediated Polymerization (NMP): NMP has been used for the polymerization of fluorine-containing styrenes and acrylates, typically at high temperatures. fluorine1.ru

These advanced techniques have enabled the synthesis of complex fluoropolymer architectures like block and graft copolymers, expanding their potential applications in high-performance materials. nih.govnih.gov

Acyclic Diene Metathesis (ADMET) Polymerization

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization that utilizes transition metal catalysts, typically based on ruthenium or molybdenum, to convert α,ω-dienes into polyenes and a volatile small molecule, usually ethylene (B1197577). wikipedia.orgfiveable.me The reaction is driven to completion by the removal of the ethylene byproduct under vacuum. nih.gov ADMET is known for its high functional group tolerance and its ability to create well-defined polymer architectures. wikipedia.org

For this compound, which is a terminal diene, ADMET polymerization is a theoretically viable pathway. The process would involve the metathesis of the terminal double bond, leading to the formation of a polymer chain with repeating trifluorinated units and the release of ethylene.

The key steps in the proposed ADMET polymerization of this compound are:

Initiation: The metal alkylidene catalyst (e.g., a Grubbs catalyst) reacts with the terminal double bond of the monomer to form a metallacyclobutane intermediate.

Propagation: This intermediate rearranges to form a new metal alkylidene attached to the monomer unit, releasing ethylene. This new species then reacts with another monomer molecule, propagating the polymer chain in a step-wise manner.

Equilibrium: The reaction is reversible, and high molecular weight polymers are achieved by continuously removing ethylene gas to shift the equilibrium toward the polymer product. chemrxiv.org

The electron-withdrawing nature of the fluorine atoms on the C1 and C2 positions is anticipated to reduce the electron density of the double bonds. This could potentially decrease the monomer's reactivity towards the electrophilic metal catalyst, possibly requiring more active catalysts or harsher reaction conditions compared to non-fluorinated dienes.

Table 1: Hypothetical ADMET Polymerization Conditions for this compound
ParameterCondition/ValueExpected Rationale/Observation
Catalyst Grubbs 2nd or 3rd Generation CatalystHigher activity may be required to overcome the reduced reactivity of the fluorinated double bonds.
Solvent Toluene or ChlorobenzeneInert solvents capable of dissolving both the monomer and the growing polymer chain.
Temperature 40-80 °CElevated temperatures may be needed to enhance reaction kinetics, but must be balanced to prevent catalyst decomposition.
Atmosphere High Vacuum ( < 100 mTorr)Essential for the efficient removal of ethylene to drive the polymerization reaction forward and achieve high molecular weight. nih.gov
Monomer Purity High (>99%)Crucial for ADMET to prevent catalyst poisoning and achieve high degrees of polymerization.

Ziegler-Natta Polymerization of Dienes

Ziegler-Natta (ZN) polymerization is a coordination polymerization method of immense industrial importance, used to produce stereoregular polymers from alpha-olefins and dienes. libretexts.orgminia.edu.eg ZN catalysts are typically based on transition metal halides (e.g., titanium, vanadium) combined with organoaluminum cocatalysts. wikipedia.orgopenstax.org For diene polymerization, the catalyst system controls the polymer's microstructure, leading to specific isomeric structures such as 1,4-cis, 1,4-trans, or 1,2-vinyl units. acs.org

The polymerization of this compound using a ZN catalyst would proceed via the following general mechanism:

Catalyst Activation: The transition metal halide reacts with the organoaluminum cocatalyst to form the active catalytic sites.

Coordination: The diene monomer coordinates to the vacant site on the transition metal center of the active catalyst.

Insertion: The coordinated monomer inserts into the metal-carbon bond of the growing polymer chain. wikipedia.orglibretexts.org This step is repeated to build the macromolecule. The stereochemistry of the insertion is dictated by the catalyst's structure and the mode of monomer coordination.

The presence of highly electronegative fluorine atoms in this compound would likely have a profound effect. The polar C-F bonds could interact with the Lewis acidic components of the ZN catalyst system. This interaction might lead to catalyst inhibition or alteration of the active species, potentially reducing the polymerization rate and efficiency. Furthermore, the electronic and steric profile of the fluorinated monomer could influence the coordination geometry at the metal center, thereby affecting the stereoregularity of the resulting polymer. For instance, in lanthanide-based ZN systems, fluorine-containing catalysts have been noted to yield only trace amounts of polymer when polymerizing 1,3-butadiene, suggesting potential challenges. researchgate.net

Table 2: Projected Ziegler-Natta Polymerization of this compound
ParameterSystem/ConditionPotential Influence of Fluorine Substitution
Catalyst System TiCl₄/Al(C₂H₅)₃ or Nd-based catalystsThe high polarity of C-F bonds may lead to side reactions with the organoaluminum cocatalyst or deactivation of the Ti center.
Polymer Microstructure 1,4-cis, 1,4-trans, or 1,2-additionThe fluorine substituents will sterically and electronically influence monomer coordination, potentially favoring one insertion mode over others, leading to a unique microstructure.
Polymerization Activity Potentially lowElectron-withdrawing effects of fluorine can reduce the nucleophilicity of the diene, slowing the insertion step. Catalyst inhibition is also a significant risk. researchgate.net
Solvent Aliphatic or aromatic hydrocarbons (e.g., Heptane, Toluene)Standard non-polar solvents for ZN polymerization would be suitable, assuming monomer and polymer solubility.

Influence of Fluorine Substitution on Polymerization Behavior

The substitution of hydrogen with fluorine atoms imparts significant changes to a monomer's properties, which in turn affects its polymerization behavior and the final polymer's characteristics. researchgate.net

Key influences of fluorine substitution include:

Electronic Effects: Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect (-I) decreases the electron density and nucleophilicity of the π-system of the diene. nih.gov This can make the monomer less susceptible to certain types of catalytic polymerization where the monomer acts as a nucleophile.

Bond Strength: The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol), which contributes to the high thermal and chemical stability of the resulting fluoropolymers. nih.gov A polymer derived from this compound would be expected to exhibit enhanced resistance to heat and chemical attack compared to its non-fluorinated counterpart.

Steric and Conformational Effects: The fluorine atom is larger than a hydrogen atom, which can introduce steric hindrance that affects the approach of the monomer to a catalyst active site and may influence the stereochemical outcome of the polymerization.

Polymer Properties: The incorporation of fluorine typically results in polymers with low surface energy, hydrophobicity, lipophobicity, a low refractive index, and a low dielectric constant. sigmaaldrich.comnih.gov These properties make fluoropolymers valuable for applications in advanced coatings, electronics, and specialty membranes. researchgate.net

For this compound, the dense arrangement of three fluorine atoms at one end of the conjugated system creates a highly polarized molecule. This polarization is expected to be a dominant factor in its polymerization, likely reducing its reactivity in traditional cationic and some coordination polymerizations while making it a candidate for creating highly stable, specialty polymers under carefully selected catalytic conditions.

Spectroscopic Characterization of 1,1,2 Trifluoropenta 1,3 Diene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 1,1,2-Trifluoropenta-1,3-diene, a combination of ¹H, ¹⁹F, and ¹³C NMR experiments would be required for a complete assignment of its constitution and stereochemistry.

¹H NMR Chemical Shifts and Coupling Constants

The proton (¹H) NMR spectrum of this compound is expected to display signals corresponding to the vinylic and methyl protons. The electron-withdrawing nature of the three fluorine atoms would cause a significant downfield shift for the vinylic protons, particularly the one on C3. The chemical shifts (δ) and coupling constants (J) would provide critical information on the connectivity and geometry of the molecule.

The vinylic proton at C3 would likely appear as a complex multiplet due to coupling with the proton at C4 and long-range couplings to the fluorine atoms at C1 and C2. The proton at C4 would be split by the C3 proton and the methyl protons at C5. The methyl protons would likely appear as a doublet, coupling with the vinylic proton at C4.

Table 1: Predicted ¹H NMR Data for this compound


¹⁹F NMR Analysis for Fluorine Environments

Fluorine-19 (¹⁹F) NMR spectroscopy is exceptionally sensitive to the local electronic environment. For this compound, three distinct ¹⁹F signals are expected, corresponding to the three chemically non-equivalent fluorine atoms. The signals would likely appear as complex multiplets due to geminal (²JFF), vicinal (³JFF), and long-range (⁴JFH, ⁵JFH) couplings. The magnitudes of these coupling constants are highly informative for stereochemical assignments.

Table 2: Predicted ¹⁹F NMR Data for this compound


¹³C NMR Spectroscopy

The carbon-13 (¹³C) NMR spectrum would reveal five distinct resonances for the five carbon atoms of this compound. The carbons bearing fluorine atoms (C1 and C2) would be significantly deshielded and appear at low field. Furthermore, these signals would be split into complex multiplets due to one-bond (¹JCF) and two-bond (²JCF) carbon-fluorine couplings. The magnitude of ¹JCF is typically large (250-300 Hz).

Table 3: Predicted ¹³C NMR Data for this compound


Vibrational Spectroscopy (Infrared and Raman)

The IR spectrum of this compound is expected to be dominated by very strong absorption bands in the 1000-1350 cm⁻¹ region, corresponding to the C-F stretching vibrations. The conjugated C=C stretching vibrations would appear in the 1600-1680 cm⁻¹ region. Vinylic and aliphatic C-H stretching bands would be observed above and below 3000 cm⁻¹, respectively.

The Raman spectrum would also show the C=C stretching vibrations, which are typically strong in Raman for conjugated systems. The C-F stretching vibrations, while very strong in the IR, are expected to be weak in the Raman spectrum.

Table 4: Predicted Key Vibrational Frequencies for this compound


Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to its molecular formula (C₅H₅F₃). The fragmentation pattern would be expected to involve the loss of fluorine atoms, a methyl group, and potentially HF. The observation of fragments such as [M-F]⁺, [M-CH₃]⁺, and [CF₃]⁺ would be diagnostic.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound


X-ray Crystallography of Solid-State Derivatives

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. Since this compound is expected to be a volatile liquid or gas, it would need to be converted into a solid derivative for analysis. A common strategy for dienes is the Diels-Alder reaction with a suitable dienophile to form a crystalline cycloadduct.

An X-ray crystal structure of such a derivative would unequivocally determine:

The precise bond lengths and angles of the entire molecule.

The stereochemistry of the double bond that remains after the reaction.

The conformation of the molecule within the crystal lattice.

Intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing.

This technique would provide the ultimate confirmation of the molecular structure inferred from other spectroscopic methods.

Advanced Materials Applications Derived from 1,1,2 Trifluoropenta 1,3 Diene Polymers

Development of High-Performance Fluorinated Elastomers

There is no available data on the use of 1,1,2-Trifluoropenta-1,3-diene as a monomer or comonomer in the synthesis of high-performance fluorinated elastomers. Research in this area is centered on established monomers that impart desirable properties such as thermal stability, chemical resistance, and low-temperature flexibility.

Applications in Protective Coatings and Chemically Resistant Materials

Information linking this compound to the formulation of protective coatings or chemically resistant materials could not be found. The development of such materials relies on polymers with proven performance characteristics, and there is no evidence to suggest that polymers of this compound are used for these purposes.

Integration into Specialized Material Systems and Composites

There is no documented use of poly(this compound) in the creation of specialized material systems or composites. The selection of polymers for composites is based on their known mechanical, thermal, and chemical properties, and such data does not exist for polymers of this compound.

Q & A

Q. What are effective synthetic methodologies for 1,1,2-Trifluoropenta-1,3-diene, and how can regioselectivity be optimized?

Synthesis of fluorinated dienes often involves fluorination of precursor alkenes or dienes using transition-metal catalysts (e.g., Pd or Ru) under controlled conditions. For regioselective fluorination, low-temperature reactions (<0°C) in anhydrous solvents (e.g., THF or DMF) with fluorinating agents like Selectfluor® or XeF₂ are recommended. Parallels can be drawn to hexafluoro-1,3-butadiene synthesis, where stepwise fluorination and halogen-exchange reactions are critical . Computational modeling (DFT) can predict regioselectivity by analyzing transition-state energies .

Q. How can spectroscopic techniques be employed to characterize this compound’s structure and purity?

Nuclear Magnetic Resonance (¹⁹F NMR and ¹H NMR) is essential for confirming fluorine substitution patterns and backbone structure. Infrared (IR) spectroscopy identifies C-F stretching vibrations (1,000–1,300 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) under inert conditions ensures purity and detects decomposition products. For unresolved stereochemistry, X-ray crystallography or advanced 2D NMR (e.g., COSY, NOESY) is required .

Q. What experimental precautions are necessary to maintain the stability of this compound during storage and reactions?

Fluorinated dienes are prone to polymerization and hydrolysis. Storage under inert gas (Ar or N₂) at –20°C in amber vials is advised. Reactions should avoid protic solvents and moisture; anhydrous solvents (e.g., hexane, dichloromethane) must be rigorously dried. Thermal stability can be assessed via differential scanning calorimetry (DSC) to determine safe handling temperatures .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in transition-metal-catalyzed C–H functionalization?

Carboxylate-assisted mechanisms, such as Concerted Metalation-Deprotonation (CMD), are critical for activating C–H bonds in fluorinated systems. For example, palladium catalysts with acetate ligands facilitate deprotonation via a six-membered transition state, enabling regioselective arylations. Computational studies (DFT) reveal that electron-withdrawing fluorine substituents lower the activation energy for metalation .

Q. How can contradictory data on the compound’s reactivity in Diels-Alder cycloadditions be resolved?

Discrepancies often arise from solvent polarity, dienophile electronic effects, or competing side reactions (e.g., polymerization). Systematic kinetic studies under varying conditions (temperature, solvent, catalyst loading) and in situ monitoring (e.g., Raman spectroscopy) can isolate key variables. Comparative analysis with analogous fluorinated dienes (e.g., hexafluoro-1,3-butadiene) provides mechanistic benchmarks .

Q. What methodological approaches are suitable for assessing the genotoxic potential of this compound?

In vitro assays, such as the alkaline comet assay and micronucleus test in human lymphocytes, are recommended. Dose-response studies should use physiologically relevant concentrations (nM–µM range) and include positive controls (e.g., ethyl methanesulfonate). Metabolite profiling (LC-MS) identifies reactive intermediates (e.g., epoxides) that may contribute to DNA damage .

Q. How can computational modeling predict the compound’s behavior in radical polymerization reactions?

Density Functional Theory (DFT) calculations can map radical initiation and propagation pathways. Key parameters include bond dissociation energies (BDEs) of C–F bonds and frontier molecular orbital (FMO) analysis to assess reactivity toward radical initiators (e.g., AIBN). Molecular dynamics simulations further elucidate solvent and temperature effects on polymerization kinetics .

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